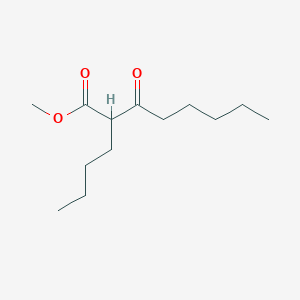
Methyl 2-butyl-3-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-butyl-3-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a methyl group, a butyl group, and an oxooctanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-butyl-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-butyl-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-butyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Methyl 2-butyl-3-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-butyl-3-oxooctanoate involves its interaction with various molecular targets. In enzymatic reactions, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The resulting products can then participate in further metabolic pathways. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxobutanoate: Similar in structure but with a shorter carbon chain.
Ethyl 2-butyl-3-oxooctanoate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-butyl-3-oxononanoate: Similar but with a longer carbon chain.
Uniqueness
Methyl 2-butyl-3-oxooctanoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties. Its structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
74583-78-1 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
methyl 2-butyl-3-oxooctanoate |
InChI |
InChI=1S/C13H24O3/c1-4-6-8-10-12(14)11(9-7-5-2)13(15)16-3/h11H,4-10H2,1-3H3 |
Clave InChI |
CGVHOSUEYSHIIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(CCCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)

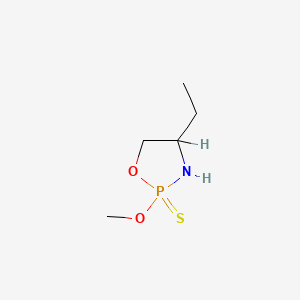
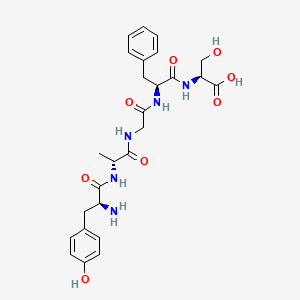
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)

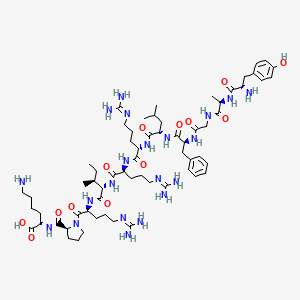
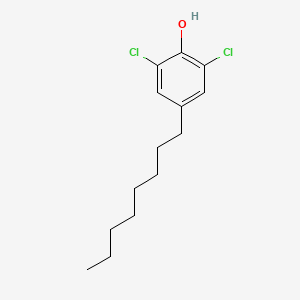
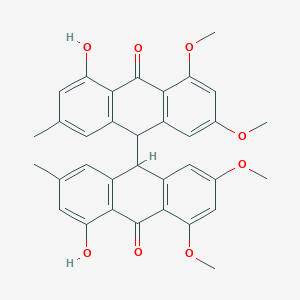


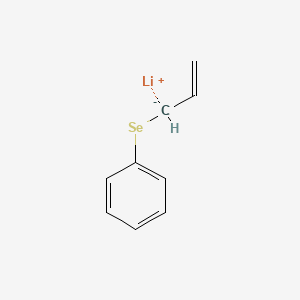
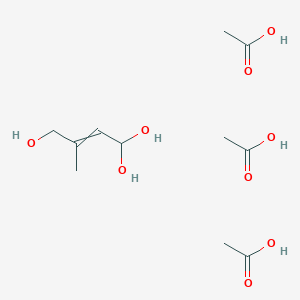
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
